4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one
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Overview
Description
4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl group at the 6-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-methylpyrimidine with suitable reagents can lead to the formation of the desired compound. The reaction typically requires the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The chloro substituent at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dihydropyrido[3,2-d]pyrimidine-7-carboxylic acid tert-butyl ester
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-6-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H8ClN3O/c1-4-2-5-6(9)10-3-11-7(5)12-8(4)13/h3-4H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
BOSBQIWAIOSYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(NC1=O)N=CN=C2Cl |
Origin of Product |
United States |
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